Triethoxymethylsilane

説明

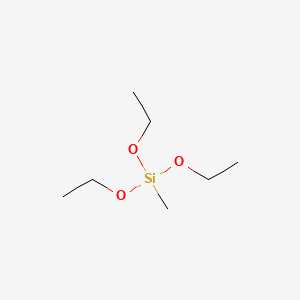

Structure

3D Structure

特性

IUPAC Name |

triethoxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDPFPXCZDNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25930-91-0 | |

| Record name | Methyltriethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25930-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6042490 | |

| Record name | Triethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Silane, triethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.0 [mmHg] | |

| Record name | Methyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2031-67-6 | |

| Record name | Triethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N811L6SAVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Triethoxymethylsilane?

An In-depth Technical Guide to the Physical and Chemical Properties of Triethoxymethylsilane

Introduction

This compound (MTES), also known as methyltriethoxysilane, is an organosilicon compound with the chemical formula C7H18O3Si. It is a versatile chemical that serves as a crucial precursor in the sol-gel process for creating organic-inorganic hybrid materials. Structurally, it consists of a central silicon atom bonded to one methyl group and three ethoxy groups. The presence of hydrolyzable ethoxy groups allows for the formation of a stable siloxane (Si-O-Si) network upon reaction with water, while the methyl group imparts hydrophobicity. This unique combination of properties makes this compound a valuable component in a wide array of industrial applications, including the manufacturing of silicone resins, adhesives, coatings, and as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces.

Physical Properties

This compound is a colorless, clear liquid with a characteristic odor. It is a flammable liquid and its vapors can form explosive mixtures with air. The physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H18O3Si | |

| Molecular Weight | 178.30 g/mol | |

| Appearance | Colorless clear liquid | |

| Boiling Point | 141-143 °C | |

| Melting Point | < -40 °C | |

| Density | 0.895 g/mL at 25 °C | |

| Refractive Index | n20/D 1.383 | |

| Vapor Pressure | 11 mmHg at 20 °C | |

| Flash Point | 34 °C (closed cup) | |

| Autoignition Temperature | 220 °C | |

| Solubility | Soluble in organic solvents; low solubility in water. |

Chemical Properties

This compound is a reactive compound, primarily due to the presence of the three ethoxy groups attached to the silicon atom. Its chemical behavior is characterized by its susceptibility to hydrolysis and its role as a cross-linking agent.

| Property | Description | Source(s) |

| Hydrolysis | Reacts with water or moisture to form methylsilanetriol (B1219558) and ethanol. This is the initial step in the formation of polysiloxane networks. The rate of hydrolysis is dependent on pH, being accelerated under acidic or basic conditions. | |

| Condensation | The silanol (B1196071) groups formed during hydrolysis are reactive and undergo condensation with other silanol or ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol. | |

| Thermal Stability | Stable under standard ambient conditions but can decompose at high temperatures. Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and silicon dioxide. | |

| Reactivity with other materials | Incompatible with strong oxidizing agents and strong acids. | |

| Hazardous Reactions | Flammable liquid and vapor. Vapor-air mixtures are explosive with intense warming. |

Experimental Protocols

The characterization of this compound involves various analytical techniques to determine its purity, structure, and properties.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:

-

Objective: To determine the purity of this compound and identify any impurities.

-

Methodology: A small, diluted sample of this compound is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the molecular structure of this compound.

-

Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl3) and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses. The nuclei of the atoms (specifically ¹H and ¹³C) absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The resulting NMR spectrum provides information about the different types of protons and carbons in the molecule and their connectivity, thus confirming the structure.

3. Infrared (IR) Spectroscopy for Functional Group Analysis:

-

Objective: To identify the characteristic functional groups present in this compound.

Triethoxymethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxymethylsilane, also known as methyltriethoxysilane, is an organosilane compound with a versatile range of applications in scientific research and industrial processes. Its bifunctional nature, possessing both a reactive methyl group and hydrolyzable ethoxy groups, allows it to act as a surface modifying agent, a cross-linking agent, and a precursor in the synthesis of silicone-based materials.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, applications, and detailed experimental protocols relevant to research and development.

Core Properties of this compound

This compound is a colorless liquid with the chemical formula CH₃Si(OC₂H₅)₃. Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value | Reference |

| CAS Number | 2031-67-6 | |

| Molecular Formula | C₇H₁₈O₃Si | |

| Molecular Weight | 178.30 g/mol | |

| Synonyms | Methyltriethoxysilane, MTES |

| Physicochemical Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Density | 0.895 g/mL at 25 °C | [4] |

| Boiling Point | 141-143 °C | [4] |

| Melting Point | < -40 °C | [3] |

| Flash Point | 34 °C (closed cup) | [3] |

| Vapor Pressure | 11 mmHg (20 °C) | [4] |

| Refractive Index | n20/D 1.383 | [4] |

Synthesis of this compound

While specific laboratory synthesis protocols for this compound are not extensively detailed in the provided results, the general synthesis of alkoxysilanes often involves the alcoholysis of corresponding chlorosilanes.[5] For instance, the reaction of methyltrichlorosilane (B1216827) with ethanol (B145695) would yield this compound and hydrochloric acid. An alternative, chlorine-free method for producing triethoxysilanes involves the direct reaction of silicon powder with absolute ethanol in the presence of a catalyst.[6]

Key Applications in Research and Development

This compound's unique properties make it a valuable tool in various research and development fields:

-

Surface Modification: It is widely used to impart hydrophobicity to surfaces.[7] This is particularly relevant in creating self-cleaning and water-repellent materials.

-

Coupling Agent: It acts as a coupling agent to improve the adhesion between inorganic substrates (like glass and metals) and organic polymers.[8]

-

Cross-linking Agent: In polymer chemistry, it is used as a cross-linking agent to enhance the stability and mechanical strength of materials such as silicone rubber.[1]

-

Precursor for Silicone Resins: It serves as a monomer in the synthesis of silicone resins and other organosilicon compounds.[2]

-

Catalyst Preparation: It has been used in the preparation of heterogeneous catalysts.

Chemical Pathways: Hydrolysis and Condensation

The primary mechanism through which this compound functions as a surface modifier and cross-linking agent is through hydrolysis and condensation. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups and ethanol as a byproduct. These silanol groups can then condense with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Substrate) bonds, or with other silanol groups to form a polysiloxane network (Si-O-Si).[9]

Hydrolysis and condensation pathway of this compound.

Experimental Protocols

Protocol 1: Surface Modification of Silica (B1680970) Nanoparticles

This protocol details the procedure for modifying the surface of silica nanoparticles to impart a hydrophobic character, which can be useful in applications like drug delivery.[10]

Materials:

-

Silica nanoparticles

-

This compound (MTES)

-

Ethanol (anhydrous)

-

Deionized water

-

Ammonium (B1175870) hydroxide

Procedure:

-

Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Use ultrasonication for 15-30 minutes to ensure a uniform dispersion.

-

Addition of Reagents: To the nanoparticle suspension, add 5 mL of deionized water and 2 mL of ammonium hydroxide. Stir the mixture at room temperature for 30 minutes.

-

Initiation of Coating: Add 1 mL of MTES to the mixture dropwise while stirring vigorously.

-

Reaction: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

-

Purification: Collect the surface-modified nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Washing: Discard the supernatant and wash the nanoparticle pellet with ethanol three times to remove unreacted MTES and other byproducts.

-

Drying: Dry the modified nanoparticles in a vacuum oven at 60-80°C overnight.

Experimental workflow for nanoparticle surface modification.

Protocol 2: Fabrication of a Superhydrophobic Surface

This protocol describes a two-step process to create a superhydrophobic surface by first creating a rough surface with silica nanoparticles, followed by chemical modification with this compound.

Materials:

-

Substrate (e.g., glass slide)

-

Silica nanoparticle suspension

-

This compound (MTES)

-

Anhydrous toluene (B28343)

-

Cleaning agents (e.g., detergent, deionized water, ethanol)

Procedure:

Part A: Creating a Roughened Surface

-

Substrate Cleaning: Thoroughly clean the substrate by sonicating in a detergent solution, followed by rinsing with deionized water and ethanol. Dry the substrate completely.

-

Nanoparticle Deposition: Deposit a layer of silica nanoparticles onto the cleaned substrate. This can be achieved through methods such as dip-coating or spin-coating of a silica nanoparticle suspension.

-

Drying: Dry the nanoparticle-coated substrate in an oven.

Part B: Chemical Modification

-

Silane (B1218182) Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

-

Surface Modification: Immerse the nanoparticle-coated substrate in the silane solution for 1-2 hours at room temperature. Alternatively, vapor-phase deposition can be performed in a desiccator.

-

Rinsing: Gently rinse the substrate with anhydrous toluene to remove any unbound silane.

-

Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.

Safety Information

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[12] Protective gloves, eye protection, and appropriate clothing should be worn to avoid contact with skin and eyes.[12] It is sensitive to moisture and should be stored in a tightly closed container in a dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

References

- 1. chinacouplingagents.com [chinacouplingagents.com]

- 2. innospk.com [innospk.com]

- 3. This compound for synthesis 2031-67-6 [sigmaaldrich.com]

- 4. 三乙氧基甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. CN1810811A - Production process of triethoxy silane - Google Patents [patents.google.com]

- 7. thaiscience.info [thaiscience.info]

- 8. innospk.com [innospk.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to Triethoxymethylsilane and Its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethoxymethylsilane, a versatile organosilicon compound widely utilized in scientific research and various industrial applications, including drug development. This document details its synonyms, chemical properties, and common applications, with a focus on its role in the synthesis of advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Chemical Identity and Synonyms

This compound is an organosilicon compound with the chemical formula CH₃Si(OC₂H₅)₃. It is also widely known in scientific literature by several other names. The most common synonym is Methyltriethoxysilane (MTES) . Identifying the correct compound across various databases and publications is crucial, and the CAS number provides a definitive identifier.

Table 1: Chemical Identifiers and Primary Synonyms for this compound

| Identifier Type | Value |

| CAS Number | 2031-67-6 |

| EC Number | 217-983-9 |

| Molecular Formula | C₇H₁₈O₃Si |

| Molecular Weight | 178.30 g/mol |

| IUPAC Name | Triethoxy(methyl)silane |

| Common Synonyms | Methyltriethoxysilane, MTES, Silane (B1218182), triethoxymethyl- |

A more extensive list of synonyms includes trade names and other nomenclature found in chemical supplier catalogs and databases.[1][2][3][4][5][6][7][8]

Physicochemical Properties and Applications

This compound is a colorless, transparent liquid with a characteristic sweet odor.[9] It is insoluble in water but soluble in many organic solvents like ethanol (B145695), acetone, and ether.[9] Its primary utility stems from its reactivity, particularly its tendency to undergo hydrolysis and condensation reactions to form a stable siloxane network (Si-O-Si).[2] This property makes it an invaluable precursor in the sol-gel process for synthesizing silica-based materials.

Key applications in research and development include:

-

Surface Modification: It is used to impart hydrophobicity to surfaces of various materials, including inorganic fillers, minerals, and nanoparticles.[10] This is crucial for improving the dispersibility of fillers in polymer matrices and for creating self-cleaning and water-repellent coatings.

-

Precursor for Silsesquioxanes: Methyltriethoxysilane is a key precursor for the synthesis of methylsilsesquioxanes, a class of organosilicon compounds with a cage-like structure and the empirical formula [CH₃SiO₁.₅]ₙ.[2] These materials have applications in coatings, resins, and as components of hybrid organic-inorganic materials.

-

Crosslinking Agent: It acts as a crosslinking agent for silicone rubbers and resins, enhancing their mechanical strength and stability.[6][10]

-

Drug Delivery Systems: In the pharmaceutical field, this compound is used to functionalize nanoparticles for controlled drug release.[11] The resulting hydrophobic surface can improve the loading of hydrophobic drugs and modulate their release profiles.

Quantitative Data on this compound and Related Compounds

The performance of this compound in various applications is often quantified by measuring the properties of the resulting materials. The following tables summarize key quantitative data from the literature.

Table 2: Physicochemical Properties of Silsesquioxane-Modified Nanoparticles [11]

| Nanoparticle Core Material | Silsesquioxane Precursor | Average Particle Size (nm) | Zeta Potential (mV) | Coating Thickness (nm) |

| Silica (B1680970) (SiO₂) | Methyltriethoxysilane (MTES) | 100 ± 15 | -25 ± 5 | 2-5 |

| Iron Oxide (Fe₃O₄) | Methyltrimethoxysilane (MTMS) | 50 ± 10 | -15 ± 4 | 3-7 |

| Gold (Au) | Methyltriethoxysilane (MTES) | 30 ± 5 | -20 ± 6 | 1-3 |

Table 3: Drug Loading and Release Characteristics of MTES-Modified Silica Nanoparticles [11]

| Model Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | In Vitro Release (pH 5.5, 48h) | In Vitro Release (pH 7.4, 48h) |

| Doxorubicin | 8.5 ± 1.2 | 92 ± 5 | 65 ± 4 | 25 ± 3 |

Table 4: Hydrolysis Rate Constants for Common Trialkoxysilanes under Acidic Conditions (pH 4) [7]

| Silane | Functional Group (R) | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) |

| Methyltriethoxysilane | -CH₃ | 0.18 |

| Ethyltriethoxysilane | -CH₂CH₃ | 0.15 |

| Propyltriethoxysilane | -(CH₂)₂CH₃ | 0.12 |

| Phenyltriethoxysilane | -C₆H₅ | 0.08 |

Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogs.

Protocol 1: Synthesis of Methylsilsesquioxanes via Sol-Gel Process[2]

This protocol details the two-stage hydrolysis and condensation process to form methylsilsesquioxanes from Methyltriethoxysilane (MTES).

Materials:

-

Methyltriethoxysilane (MTES)

-

Ethanol

-

Hydrochloric acid (HCl), 0.01 M

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 1.0 M

Procedure:

-

Preparation of Solution: In a closed container at room temperature, mix MTES and ethanol. A common molar ratio is 1 part MTES to 4 parts ethanol.

-

Acid-Catalyzed Hydrolysis:

-

Prepare an acidic water solution (0.01 M HCl).

-

Add the acidic water to the MTES/ethanol solution to achieve a desired MTES:H₂O molar ratio (e.g., 1:2 for this step).

-

Stir the solution vigorously for 1 minute and then let it stand for 1 hour to allow for hydrolysis.

-

-

Base-Catalyzed Condensation:

-

Prepare a basic water solution (1.0 M NH₄OH).

-

Add the basic solution to the pre-hydrolyzed mixture to bring the total MTES:H₂O ratio to the final desired value (e.g., 1:4 total).

-

Stir for 1 minute to ensure homogeneity. The solution will become more viscous.

-

-

Gelation and Aging:

-

Allow the container to stand undisturbed until a monolithic gel forms. Gelation time can vary from minutes to days.

-

Age the gel in its mother liquor for 24-48 hours to strengthen the siloxane network.

-

Caption: Workflow for the sol-gel synthesis of methylsilsesquioxanes from MTES.

Protocol 2: Surface Modification of Silica Nanoparticles with MTES[11]

This protocol describes the coating of silica nanoparticles with a layer of methylsilsesquioxane to impart a hydrophobic character.

Materials:

-

Silica nanoparticles (SiO₂)

-

Deionized water

-

Ethanol

-

Ammonium hydroxide (28-30%)

-

Methyltriethoxysilane (MTES)

Procedure:

-

Nanoparticle Dispersion: Disperse a known quantity of silica nanoparticles in a mixture of ethanol and deionized water.

-

Addition of Reagents: To the nanoparticle suspension, add deionized water and ammonium hydroxide. Stir the mixture at room temperature for 30 minutes.

-

Initiation of Coating: Add MTES to the mixture dropwise while stirring vigorously.

-

Reaction: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

-

Purification:

-

Collect the surface-modified nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Discard the supernatant.

-

-

Washing: Wash the nanoparticle pellet with ethanol three times to remove unreacted MTES and other byproducts. Resuspend the pellet in ethanol after each wash and centrifuge to collect the nanoparticles.

Caption: Experimental workflow for the surface modification of silica nanoparticles using MTES.

Protocol 3: Quantitative Analysis of Triethoxysilane (B36694) Hydrolysis via FTIR Spectroscopy[7][12]

This protocol outlines a method for monitoring the hydrolysis of a triethoxysilane in real-time using Fourier-Transform Infrared (FTIR) Spectroscopy.

Materials:

-

Triethoxysilane (e.g., MTES)

-

Solvent (e.g., ethanol)

-

Deionized water

-

Catalyst (e.g., HCl)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Instrumentation Setup: Configure the FTIR spectrometer for time-resolved data acquisition.

-

Sample Preparation:

-

In a vial, mix the triethoxysilane, solvent, and water.

-

Initiate the reaction by adding the catalyst.

-

-

Data Acquisition:

-

Immediately place a sample of the reaction mixture in contact with the ATR crystal.

-

Record FTIR spectra at regular time intervals.

-

-

Spectral Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).

-

Observe the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).

-

Track the formation of siloxane bonds (Si-O-Si) around 1050-1000 cm⁻¹.

-

-

Quantification: Correlate the change in the absorbance of characteristic peaks with the concentration of the respective species over time to determine the reaction kinetics.

Caption: Logical workflow for the quantitative analysis of triethoxysilane hydrolysis.

Signaling Pathways in Drug Delivery Applications

This compound does not have a known direct biological signaling activity. Its role in drug development is primarily as a component of drug delivery systems, where it is used to modify the surface of nanocarriers.[11] The modified surface properties can influence how the nanocarrier interacts with biological systems, but this is an indirect effect on signaling pathways. For instance, a hydrophobic surface created by MTES modification might lead to increased uptake by certain cell types or influence the biodistribution of the nanocarrier, thereby indirectly affecting the downstream signaling pathways that are the target of the encapsulated drug. The core therapeutic action and the specific signaling pathways that are modulated are determined by the active pharmaceutical ingredient being delivered, not by the silane itself.

Conclusion

This compound, and its primary synonym Methyltriethoxysilane, are highly versatile and widely used compounds in scientific research and material science. Their ability to form stable siloxane networks through hydrolysis and condensation makes them ideal for a range of applications, from creating hydrophobic surfaces to synthesizing complex silsesquioxane structures and functionalizing nanoparticles for drug delivery. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize these compounds in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CONTROLLED RELEASE - Informed Selection of Modified-Release Technologies Provides Simpler Oral Dose Regimens [drug-dev.com]

- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. chinacouplingagents.com [chinacouplingagents.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Methyltriethoxysilane Cas 2031-67-6, Mtes Silane Chemical | MTES SILANE [cfmats.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Hydrolysis Mechanism of Triethoxymethylsilane in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxymethylsilane (TEMS) is a member of the alkoxysilane family, a class of molecules widely utilized in material science, surface modification, and increasingly, in advanced drug delivery systems. The functionality of TEMS is predicated on its ability to undergo hydrolysis and condensation reactions in aqueous environments. This process transforms the molecule from a monomeric silane (B1218182) into reactive silanol (B1196071) intermediates and subsequently into a stable siloxane network. A thorough understanding of the hydrolysis mechanism is paramount for controlling the kinetics of these reactions, which in turn dictates the properties and performance of the final materials. This guide provides a comprehensive overview of the hydrolysis mechanism of this compound in aqueous solutions, detailing the reaction pathways, influencing factors, quantitative kinetic data, and the experimental protocols used to monitor the process.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a stepwise process where the three ethoxy groups (-OCH2CH3) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This is followed by a condensation step where the newly formed silanols react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol (B145695) as byproducts.[1] The overall reaction scheme can be generalized as follows:

-

Hydrolysis: R-Si(OR')3 + 3H2O → R-Si(OH)3 + 3R'OH

-

Condensation (Water producing): 2 R-Si(OH)3 → (HO)2(R)Si-O-Si(R)(OH)2 + H2O

-

Condensation (Alcohol producing): R-Si(OH)3 + R-Si(OR')3 → (HO)2(R)Si-O-Si(R)(OR')2 + R'OH

The reaction mechanism is highly dependent on the pH of the solution.[1]

-

Acid-Catalyzed Mechanism: In acidic conditions, an ethoxy group is first protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate.[2]

-

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.[1] This pathway tends to favor condensation reactions, resulting in more branched and highly cross-linked networks.[3]

The hydrolysis of trialkoxysilanes is generally considered to follow pseudo-first-order kinetics when water is present in a large excess.[4]

Quantitative Data on Trialkoxysilane Hydrolysis

| Silane | Functional Group (R) | Hydrolysis Rate Constant (k) | Conditions | Reference(s) |

| Methyltriethoxysilane (MTES) | Methyl (-CH3) | ~0.23 M⁻¹min⁻¹ | pH 2-4 | [1][4] |

| Tetraethoxysilane (TEOS) | Ethoxy (-OCH2CH3) | ~0.18 M⁻¹min⁻¹ | pH 2-4 | [1][4] |

Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent). The data presented here is for comparative purposes under acidic catalysis.

Factors Influencing Hydrolysis

Several factors can significantly impact the rate and extent of this compound hydrolysis:

-

pH: The hydrolysis rate is slowest at a neutral pH and is catalyzed by both acidic and basic conditions.[2]

-

Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.[5]

-

Solvent: The choice of co-solvent can affect the miscibility of the silane and water, thereby influencing the reaction rate. The presence of ethanol, a byproduct of the hydrolysis, can slow down the reaction.[5]

-

Steric Hindrance: Bulky organic groups attached to the silicon atom can sterically hinder the approach of water molecules, slowing down the hydrolysis rate.[3]

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be monitored in real-time using various spectroscopic techniques. The two most common methods are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Monitoring Hydrolysis using FTIR Spectroscopy

FTIR spectroscopy is a powerful technique for observing the chemical changes during hydrolysis by tracking the vibrational frequencies of specific bonds.

Methodology:

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of liquid samples.

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

-

In a separate container, prepare an aqueous solution with the desired pH (adjusted with an acid or base catalyst).

-

Initiate the reaction by mixing the silane solution with the aqueous solution at a specific molar ratio (e.g., 1:3 silane to water).

-

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply the reaction mixture to the ATR crystal.

-

Acquire FTIR spectra at regular time intervals (e.g., every 30-60 seconds).

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹), which indicates the consumption of ethoxy groups.[4][6]

-

Observe the appearance and subsequent changes in the broad Si-OH stretching band (around 3700-3200 cm⁻¹) and the Si-O-Si stretching band (around 1050-1000 cm⁻¹), which correspond to the formation of silanols and siloxane bonds, respectively.[4][6]

-

The rate of hydrolysis can be quantified by analyzing the change in the absorbance of the characteristic peaks over time.[5]

-

Monitoring Hydrolysis using 29Si NMR Spectroscopy

29Si NMR spectroscopy is a highly specific technique that provides detailed information about the local chemical environment of the silicon atoms, allowing for the direct observation of the starting silane and its various hydrolyzed and condensed products.[7][8][9]

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz) is required.

-

Sample Preparation:

-

Dissolve the this compound in a suitable deuterated solvent (e.g., D2O or a mixture of an organic solvent and D2O) inside an NMR tube.

-

Add a known concentration of a catalyst (e.g., HCl) to initiate the hydrolysis.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the resonance peaks corresponding to the starting this compound and the different hydrolyzed species (e.g., R-Si(OEt)2(OH), R-Si(OEt)(OH)2, and R-Si(OH)3) and condensed species.

-

The concentration of each species at a given time can be determined by integrating the corresponding peaks in the spectrum.

-

Plot the concentration of the starting material and the products as a function of time to determine the reaction kinetics.[11]

-

Mandatory Visualizations

Signaling Pathway of this compound Hydrolysis and Condensation

Caption: Stepwise hydrolysis of this compound and subsequent condensation.

Experimental Workflow for Monitoring Hydrolysis

Caption: Generalized workflow for monitoring this compound hydrolysis.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Triethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of triethoxymethylsilane (TEMS), a versatile organosilicon compound. The core of its chemistry revolves around the hydrolysis of its ethoxy groups to form reactive silanols, which then undergo condensation to form stable siloxane bonds. This fundamental reactivity allows for a wide range of applications, including surface modification, synthesis of silsesquioxanes, and as a crosslinking agent. This document details the reaction of this compound with various functional groups, provides quantitative data, outlines experimental protocols, and illustrates key pathways and workflows.

Core Reactivity: Hydrolysis and Condensation

The primary reaction pathway for this compound involves a two-step process: hydrolysis followed by condensation. This is the foundational chemistry for most of its applications, such as in sol-gel processes and surface modifications.[1][2]

Hydrolysis: The three ethoxy groups (-OC₂H₅) attached to the silicon atom are susceptible to hydrolysis in the presence of water. This reaction is catalyzed by either acids or bases and results in the formation of silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. The hydrolysis proceeds in a stepwise manner.[2][3]

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form stable siloxane (Si-O-Si) bridges.[2][3] This process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.[2]

The rates of hydrolysis and condensation are significantly influenced by the pH of the reaction medium.[4][5] In acidic conditions, hydrolysis is generally fast, while condensation is slower, favoring the formation of linear or lightly branched polymers.[4] Conversely, under basic conditions, condensation is typically faster than hydrolysis, leading to more highly cross-linked and particulate structures.[4]

Logical Workflow for Hydrolysis and Condensation

References

The Multifaceted Role of Triethoxymethylsilane in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethoxymethylsilane (TEMS), an organosilane with the chemical formula CH₃Si(OCH₂CH₃)₃, has emerged as a versatile and indispensable molecule in the field of materials science. Its unique chemical structure, featuring a methyl group and three hydrolyzable ethoxy groups, allows it to function as a potent crosslinking agent, a surface modifier, and a precursor in the formation of silica-based materials. This technical guide delves into the core applications of TEMS, providing an in-depth analysis of its impact on material properties, detailed experimental protocols, and visual representations of its chemical behavior and application workflows.

Core Applications of this compound

The utility of this compound in materials science is primarily centered around three key applications: as a crosslinking agent for polymers, for the modification of surfaces, and as a precursor in sol-gel processes. These applications leverage the reactivity of its ethoxy groups, which undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds.

Crosslinking Agent for Polymers

This compound is widely employed as a crosslinking agent to enhance the mechanical and thermal properties of various polymers, including silicone rubbers and polyolefins.[1][2] The crosslinking process, often initiated by moisture, involves the hydrolysis of the ethoxy groups to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with each other or with hydroxyl groups on adjacent polymer chains, creating a three-dimensional network structure.[3] This network restricts polymer chain mobility, leading to significant improvements in properties such as tensile strength, hardness, and thermal stability.[4][5]

The resulting Si-O-Si crosslinks are exceptionally durable, offering excellent resistance to weathering, UV radiation, high temperatures, and chemical attack.[3] In the manufacturing of room temperature vulcanized (RTV) silicone rubber, for instance, TEMS facilitates the curing process, transforming the liquid silicone into a durable elastomer used in sealants, adhesives, and encapsulants.[4]

Surface Modification

TEMS is a highly effective agent for modifying the surface properties of a wide range of inorganic and organic materials, including glass, metal oxides, and polymers.[6][7] The primary goal of surface modification with TEMS is often to impart hydrophobicity, enhance adhesion, or improve compatibility between different materials.[8]

The process involves the reaction of TEMS with hydroxyl (-OH) groups present on the substrate surface. The ethoxy groups of TEMS hydrolyze in the presence of moisture to form silanol groups, which then covalently bond to the surface hydroxyls.[9] This creates a durable, thin organosilane layer. The non-polar methyl group of TEMS orients outwards, creating a low-energy surface that repels water, a critical property for applications requiring water resistance, such as protective coatings and water-repellent textiles.[4][9]

Beyond hydrophobicity, the siloxane bonds formed at the interface enhance the durability of the modified surface, making it more resistant to abrasion and chemical degradation.[9]

Precursor in Sol-Gel Processes

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials, and this compound is a key precursor in the production of silica-based coatings, nanoparticles, and aerogels.[10][11] The process begins with the hydrolysis of TEMS in a solution (the "sol"), which is catalyzed by either an acid or a base. This is followed by a condensation reaction, leading to the formation of a three-dimensional siloxane network and the transition of the sol into a gel.

By controlling the reaction conditions, such as pH, temperature, and the ratio of reactants, the properties of the final material, including porosity, surface area, and particle size, can be precisely tailored.[12] For example, co-condensing TEMS with other silica (B1680970) precursors like tetraethoxysilane (TEOS) allows for the creation of hybrid materials with a combination of organic and inorganic properties, such as superhydrophobic and thermally stable silica films.[10]

Quantitative Data on the Effects of this compound

The incorporation of this compound into materials leads to measurable changes in their physical and chemical properties. The following tables summarize key quantitative data from various studies, highlighting the impact of TEMS on material performance.

Table 1: Effect of this compound (and analogous silanes) on the Mechanical Properties of Polymers

| Base Polymer | Silane (B1218182) Crosslinker/Modifier | Silane Concentration | Tensile Strength | Elongation at Break | Young's Modulus | Reference |

| Silicone Elastomer | Tris(dimethylvinylsiloxy)isobutyl-POSS | 0% | 2.96 ± 0.41 MPa | 545 ± 29.2 % | - | [4][9] |

| Silicone Elastomer | Tris(dimethylvinylsiloxy)isobutyl-POSS | 5% | Significantly Increased | Significantly Increased | - | [9] |

| Polylactide (PLA) oligomer | (3-isocyanatopropyl)triethoxysilane | - | 81 MPa (compressive) | 4.4% (at yield) | 2260 MPa | [13] |

| EPDM | Vinyl triethoxy silane (VTES) | 3 wt% | Improved | Improved | - | [14] |

| HDPE/NBR/PPF Composite | γ-Aminopropyltriethoxy silane (γ-APS) | - | 3% to 29% Increase | - | 9% to 19% Increase |

Table 2: Effect of this compound (and analogous silanes) on Surface Properties

| Substrate | Silane Treatment | Silane Concentration | Water Contact Angle | Surface Energy | Reference |

| Glass | Dichlorooctamethyltetrasiloxane | Varied | ~20° to 95° | - | [12] |

| Glass | (3-Aminopropyl)dimethylethoxysilane | - | 62° (advancing) | - | [10] |

| Glass | (3-Aminopropyl)dimethylethoxysilane with EDA pretreatment | - | 68° (advancing) | - | [10] |

| SiO₂ | Vinyl trimethoxy silane (VTMS) | 10:1 (VTMS:SiO₂) | 154° | - | [2] |

| Cellulose Nanofibrils | Aminopropyl triethoxysilane | - | - | 80-90% reduction in polar component | [7] |

Table 3: Effect of this compound (and analogous silanes) on Thermal Stability of Composites

| Polymer Matrix | Filler/Modifier | Key Finding from TGA | Reference |

| Epoxy | (3-aminopropyl) triethoxysilane-functionalized MXene | Initial degradation temperature increased by 14.40% | |

| Epoxy | - | Stable up to 279°C for 5% weight loss | [11] |

| Epoxy | Al₂O₃, Al, Cu particles | Stability increased to 308-336°C for 5% weight loss | [11] |

| Epoxy | Carbon Nanotubes-PMDA | Temperature of 5% mass loss raised by 15.4°C | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, offering a practical guide for researchers.

Protocol for Surface Modification of Glass Slides to Impart Hydrophobicity

Objective: To create a hydrophobic surface on glass slides using this compound.

Materials:

-

Glass microscope slides

-

This compound (TEMS)

-

Anhydrous toluene (B28343)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Sonicate the glass slides in acetone for 15 minutes.

-

Sonicate the slides in isopropanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Dry the slides with a stream of nitrogen gas.

-

For enhanced hydroxylation, treat the cleaned slides with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes in a fume hood, followed by copious rinsing with deionized water and drying under nitrogen. Caution: Piranha solution is extremely corrosive.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of TEMS in anhydrous toluene in a sealed container under an inert atmosphere (e.g., in a glovebox or desiccator).

-

Immerse the cleaned and dried glass slides in the TEMS solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Post-Treatment:

-

Remove the slides from the solution and rinse them thoroughly with anhydrous toluene to remove unreacted silane.

-

Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

After curing, sonicate the slides in toluene for 5 minutes to remove any physisorbed molecules.

-

Dry the slides with a stream of nitrogen gas.

-

-

Characterization:

-

Measure the water contact angle of the modified surface using a goniometer to quantify the hydrophobicity.

-

Protocol for Sol-Gel Synthesis of a Superhydrophobic Silica Coating

Objective: To prepare a superhydrophobic silica coating on a substrate using a sol-gel method with TEMS.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (TEMS)

-

Ethanol

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Deionized water

-

Substrate (e.g., glass slide)

Procedure:

-

Preparation of the Silica Sol:

-

In a beaker, dissolve TEOS in ethanol.

-

In a separate beaker, mix ammonium hydroxide, deionized water, and ethanol.

-

Add the second solution to the first solution while stirring.

-

Heat the mixture at 60°C with stirring for 90 minutes.

-

Prepare a solution of TEMS in ethanol.

-

Add the TEMS solution to the silica sol and continue stirring for 19 hours at 60°C under reflux.

-

The molar ratio of the reactants can be, for example, MTES:TEOS:H₂O:EtOH:NH₄OH = 0.16:0.24:4:14:1.[10]

-

-

Coating Application:

-

Age the prepared silica sol at room temperature for a specified period (e.g., 2, 5, or 9 days).[10]

-

Clean the substrate as described in Protocol 3.1.

-

Apply the sol to the substrate using a suitable method such as dip-coating, spin-coating, or spray-coating.

-

For dip-coating, the withdrawal speed can be controlled to influence the coating thickness.

-

-

Curing:

-

Dry the coated substrate at room temperature.

-

Cure the coating in an oven at a high temperature (e.g., 400°C) for 2 hours to achieve a stable, superhydrophobic surface.[10]

-

-

Characterization:

-

Characterize the surface morphology using Scanning Electron Microscopy (SEM).

-

Measure the water contact angle to confirm superhydrophobicity.

-

Protocol for Crosslinking Polyethylene (B3416737) with a Vinyl-functional Silane (Analogous to TEMS functionality)

Objective: To crosslink polyethylene to improve its mechanical and thermal properties, illustrating a typical silane crosslinking process.

Materials:

-

Low-density polyethylene (LDPE)

-

Vinyltriethoxysilane (VTES) (as an example of a silane with a reactive group for grafting)

-

Dicumyl peroxide (DCP) (initiator)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Xylene (for gel content determination)

Procedure:

-

Grafting:

-

Premix VTES and DCP.

-

Melt-blend LDPE in a twin-screw extruder or an internal mixer.

-

Inject the VTES/DCP mixture into the molten polymer and ensure thorough mixing for uniform grafting.

-

-

Moisture Curing (Crosslinking):

-

Mold the silane-grafted polyethylene into the desired shape (e.g., sheets for testing).

-

Expose the molded samples to moisture to induce crosslinking. This can be done by immersing them in a hot water bath (e.g., 80-95°C) for several hours or by using steam in an autoclave. The presence of a catalyst like DBTDL accelerates this step.[10]

-

-

Characterization:

-

Gel Content Determination: Measure the extent of crosslinking by determining the insoluble fraction of the polymer in a solvent like xylene. This involves extracting the soluble portion and weighing the remaining gel.

-

Mechanical Testing: Perform tensile tests on the crosslinked samples to determine tensile strength, elongation at break, and Young's modulus.

-

Thermal Analysis: Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the crosslinked polyethylene compared to the ungrafted material.

-

Visualizing the Chemistry and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical pathways and experimental workflows involving this compound.

Signaling Pathways and Chemical Reactions

Caption: Hydrolysis and condensation of this compound.

Experimental Workflows

Caption: A typical workflow for a sol-gel coating process.

Caption: Workflow for surface modification with this compound.

Conclusion

This compound is a cornerstone of modern materials science, offering a powerful and versatile tool for tailoring the properties of a vast array of materials. Its ability to form robust siloxane networks through hydrolysis and condensation underpins its effectiveness as a crosslinking agent, a surface modifier, and a sol-gel precursor. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the full potential of TEMS in their work. As research continues to push the boundaries of materials science, the innovative applications of this compound are poised to expand even further, driving advancements in fields ranging from high-performance coatings to sophisticated drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Maxillofacial Materials Reinforced with Various Concentrations of Polyhedral Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of surface treatments on the adhesion strengths between polyether ether ketone and both composite resins and poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Triethoxymethylsilane in Surface Modification: A Technical Guide for Biomedical Researchers

An in-depth exploration of triethoxymethylsilane (TEMS) as a strategic tool for modifying biomaterial surfaces, detailing its impact on protein interactions, cellular behavior, and the underlying signaling mechanisms.

In the landscape of drug development and biomedical research, the interface between a material and its biological environment is a critical determinant of success. The ability to precisely engineer surface properties is paramount for controlling protein adsorption, guiding cellular adhesion, and ultimately directing the therapeutic outcome. This compound (CH₃Si(OC₂H₅)₃), a member of the organosilane family, has emerged as a versatile and effective agent for tailoring these crucial surface characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of TEMS in surface modification, supported by experimental data, detailed protocols, and a mechanistic exploration of its influence on cellular signaling.

Core Principles of this compound Surface Modification

The efficacy of this compound as a surface modifying agent lies in its dual-functionality. The ethoxy groups are hydrolytically unstable and react with surface hydroxyl (-OH) groups, which are abundant on materials like silica (B1680970), glass, and many metal oxides. This reaction forms stable covalent siloxane bonds (Si-O-Substrate), anchoring the molecule to the surface. The methyl group, being non-reactive under these conditions, forms the new outermost layer, effectively creating a uniform, low-energy, hydrophobic surface.

The process of surface modification with TEMS typically involves three key stages:

-

Hydrolysis: In the presence of water, the ethoxy groups of TEMS hydrolyze to form reactive silanol (B1196071) groups (Si-OH). This step is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds and releasing ethanol (B145695) as a byproduct.

-

Self-Assembly: The silane (B1218182) molecules organize on the surface, ideally forming a dense, cross-linked monolayer that presents the methyl groups to the external environment.

This process transforms a hydrophilic, high-energy surface into a hydrophobic, low-energy one, a change that has profound implications for its interaction with biological systems.

Quantitative Analysis of TEMS-Modified Surfaces

The success of surface modification is quantified by measuring changes in various physicochemical properties. The data presented below is a compilation from studies on methyl-terminated silane-modified surfaces, which are chemically analogous to surfaces modified with this compound.

Table 1: Physicochemical Properties of Methyl-Terminated Silane-Modified Surfaces

| Property | Unmodified Silica | Methyl-Terminated Silane Modified Silica | Reference(s) |

| Water Contact Angle (°) | < 20 | 90 - 110 | [1][2][3][4] |

| Surface Free Energy (mJ/m²) | ~70 | 20 - 30 | [5][6][7][8] |

Table 2: Protein Adsorption on Methyl-Terminated Surfaces

| Protein | Adsorbed Amount on Hydrophilic Surface (ng/cm²) | Adsorbed Amount on Methyl-Terminated Surface (ng/cm²) | Key Observations | Reference(s) |

| Fibronectin | 50 - 150 | 200 - 400 | Increased adsorption on hydrophobic surfaces, but potential for denaturation and reduced bioactivity.[9][10] | [9][10] |

| Vitronectin | 20 - 80 | 100 - 250 | Higher adsorption on hydrophobic surfaces.[9] | [9] |

| Albumin | 100 - 300 | 50 - 150 | Preferential adsorption to hydrophilic surfaces.[11] | [11] |

Table 3: Osteoblast Adhesion and Proliferation on Hydrophobic Surfaces

| Cell Parameter | Hydrophilic Surface | Hydrophobic (Methyl-Terminated) Surface | Time Point | Key Observations | Reference(s) |

| Cell Adhesion (%) | ~80% | ~60% | 4 hours | Initial cell attachment can be lower on hydrophobic surfaces.[12][13] | [12][13] |

| Cell Proliferation (normalized) | 1.5 | 1.2 | 72 hours | Proliferation rates may be slightly reduced on hydrophobic surfaces.[14] | [14] |

| Cell Spreading Area (µm²) | 1500 ± 200 | 1000 ± 150 | 24 hours | Cells often exhibit a more rounded morphology and smaller spreading area on hydrophobic surfaces.[14] | [14] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent surface modification and reliable downstream results.

Protocol 1: Surface Modification of Silica Nanoparticles with this compound

Objective: To create a hydrophobic monolayer of TEMS on the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (e.g., 100 nm diameter)

-

This compound (TEMS)

-

Ethanol (anhydrous)

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Deionized water

-

Centrifuge

-

Ultrasonicator

Methodology:

-

Nanoparticle Suspension Preparation: Disperse 100 mg of silica nanoparticles in 20 mL of anhydrous ethanol through ultrasonication for 15 minutes to ensure a homogenous suspension.[15]

-

Hydrolysis of TEMS: In a separate vial, prepare a 2% (v/v) solution of TEMS in a 95:5 (v/v) ethanol:water mixture. Add one drop of ammonium hydroxide to catalyze hydrolysis. Allow this solution to pre-hydrolyze for 1 hour at room temperature with gentle stirring.

-

Surface Modification Reaction: Slowly add the pre-hydrolyzed TEMS solution to the silica nanoparticle suspension under vigorous stirring.[16]

-

Reaction Incubation: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring to ensure complete surface coverage.[15]

-

Purification:

-

Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes to pellet the modified nanoparticles.[16]

-

Discard the supernatant.

-

Re-disperse the nanoparticle pellet in 20 mL of fresh ethanol using ultrasonication.

-

Repeat the centrifugation and re-dispersion steps three times to remove any unreacted silane and byproducts.[15]

-

-

Final Product: After the final wash, re-disperse the TEMS-modified silica nanoparticles in the desired solvent for storage or further use.

Protocol 2: Quantification of Protein Adsorption using Micro-BCA Assay

Objective: To quantify the amount of protein adsorbed onto a TEMS-modified surface.

Materials:

-

TEMS-modified and unmodified control substrates (e.g., glass coverslips)

-

Protein solution (e.g., 1 mg/mL Fibronectin in Phosphate Buffered Saline - PBS)

-

PBS (pH 7.4)

-

Sodium Dodecyl Sulfate (SDS) solution (1% w/v)

-

Micro Bicinchoninic Acid (BCA) Protein Assay Kit

-

96-well microplate reader

Methodology:

-

Incubation: Place the modified and control substrates in a 24-well plate. Add 1 mL of the protein solution to each well, ensuring the surfaces are fully submerged. Incubate for 2 hours at 37°C.[17]

-

Rinsing: Gently aspirate the protein solution and wash each substrate three times with PBS to remove non-adsorbed protein.

-

Protein Elution: Transfer each substrate to a new well containing 500 µL of 1% SDS solution. Incubate for 30 minutes at 60°C with gentle agitation to elute the adsorbed proteins.[18]

-

Quantification:

-

Prepare a set of protein standards according to the Micro-BCA assay kit instructions.

-

In a 96-well plate, add a sample of the eluate from each substrate.

-

Add the BCA working reagent to each well containing standards and samples.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a microplate reader.[11]

-

-

Calculation: Determine the protein concentration in the eluate by comparing the absorbance to the standard curve. Calculate the total amount of adsorbed protein per unit area of the substrate.

Protocol 3: Cell Adhesion Assay

Objective: To quantify the initial adhesion of cells to a TEMS-modified surface.

Materials:

-

TEMS-modified and unmodified control substrates sterilized by UV irradiation.

-

Cell line of interest (e.g., MC3T3-E1 osteoblasts)

-

Complete cell culture medium

-

PBS (sterile)

-

Trypsin-EDTA

-

Calcein-AM or other suitable fluorescent viability stain

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Seeding: Place the sterile substrates in a multi-well plate. Seed the cells onto the substrates at a density of 1 x 10⁴ cells/cm² and incubate for 4 hours to allow for initial attachment.[19][20]

-

Washing: After the incubation period, gently wash the substrates three times with pre-warmed PBS to remove non-adherent cells.[20]

-

Staining: Add fresh culture medium containing a fluorescent viability stain (e.g., Calcein-AM) to each well and incubate according to the manufacturer's instructions (typically 30 minutes at 37°C).

-

Quantification:

-

Microscopy: Capture fluorescent images from multiple random fields of view for each substrate. Count the number of adherent, viable cells using image analysis software.

-

Plate Reader: Measure the fluorescence intensity from each well using a fluorescence plate reader.

-

-

Analysis: Calculate the percentage of adherent cells for each surface by normalizing the cell count or fluorescence intensity to that of a positive control (e.g., tissue culture plastic).[21]

Visualizing the Impact of TEMS Modification

The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by surface hydrophobicity.

Mechanistic Insights: How TEMS-Modified Surfaces Influence Cell Signaling

The hydrophobic surface created by this compound modification does not directly interact with cell surface receptors. Instead, it exerts its influence by modulating the composition and conformation of the adsorbed protein layer, which in turn dictates the cellular response.

Upon contact with biological fluids, a hydrophobic surface preferentially adsorbs certain proteins, such as fibronectin and vitronectin, often in greater quantities than a hydrophilic surface.[9] However, the strong hydrophobic interactions can also induce conformational changes in these proteins, potentially masking or altering the presentation of key cell-binding domains like the Arginine-Glycine-Aspartic acid (RGD) sequence.[10]

This altered protein landscape is what the cell "sees." Cell adhesion to the extracellular matrix is primarily mediated by integrins, a family of transmembrane receptors. The spatial arrangement and conformation of adsorbed adhesion proteins on the material surface directly influence integrin binding, clustering, and the subsequent formation of focal adhesions.[22][23]

The clustering of integrins initiates a cascade of intracellular signaling events. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[24][25] Phosphorylated FAK serves as a docking site for the Src family of non-receptor tyrosine kinases. The resulting FAK/Src complex is a central signaling hub that can activate multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway.[26][27][28] The activation of the ERK/MAPK pathway is known to be dependent on cell adhesion.[29][30] Activated ERK can translocate to the nucleus and regulate the expression of genes involved in cell proliferation, differentiation, and survival.[31]

Therefore, the seemingly simple act of modifying a surface with this compound can have a cascading effect on cellular behavior, driven by the initial protein adsorption events and propagated through well-defined signaling pathways.

Conclusion

This compound is a powerful and accessible tool for researchers seeking to control the bio-interfacial properties of materials. By creating a well-defined methyl-terminated surface, TEMS modification provides a means to systematically investigate the effects of surface hydrophobicity on protein adsorption and cellular response. A thorough understanding of the underlying principles, coupled with robust experimental protocols and an appreciation for the downstream signaling consequences, will enable drug development professionals and biomedical scientists to more effectively design and optimize materials for a wide range of therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Adsorption of Fibronectin Fragment on Surfaces Using Fully Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Qualitative and quantitative study of human osteoblast adhesion on materials with various surface roughnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Controlling osteoblast morphology and proliferation via surface micro-topographies of implant biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A centrifugation cell adhesion assay for high-throughput screening of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell adhesion assays. | Semantic Scholar [semanticscholar.org]

- 21. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the role of integrin clustering in focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 23. mdpi.com [mdpi.com]

- 24. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 25. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 28. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Growth factor activation of MAP kinase requires cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Active ERK/MAP kinase is targeted to newly forming cell–matrix adhesions by integrin engagement and v-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Triethoxymethylsilane as a Crosslinking Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethoxymethylsilane (TEMS) is a versatile organosilicon compound widely employed as a crosslinking agent in the synthesis of a variety of materials. Its utility stems from the reactivity of its ethoxy groups, which, upon hydrolysis, form reactive silanol (B1196071) groups. These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional network structure. This guide provides a comprehensive overview of the core principles of TEMS as a crosslinking agent, including its chemical properties, mechanism of action, and key applications in material science and drug development. Detailed experimental protocols, quantitative data on reaction kinetics, and visual representations of the underlying chemical pathways are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as methyltriethoxysilane, is an alkoxysilane that serves as a critical building block in sol-gel chemistry and as a crosslinking agent for various polymers.[1][2] Its ability to form a durable, crosslinked network makes it an invaluable tool in modifying the mechanical and chemical properties of materials.[1] In the pharmaceutical and biomedical fields, TEMS and similar silanes are utilized for surface modification of biomaterials to enhance biocompatibility, as well as for the formulation of hydrogels and nanoparticles for controlled drug delivery.[3][4][5] This guide will delve into the technical details of using TEMS as a crosslinking agent, providing the necessary information for its effective implementation in scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, application, and the interpretation of experimental outcomes.

| Property | Value | Reference |

| Chemical Formula | CH₃Si(OC₂H₅)₃ | [6] |

| Molecular Weight | 178.30 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Density | 0.895 g/mL at 25 °C | [6] |

| Boiling Point | 141-143 °C | [6] |

| Refractive Index | n20/D 1.383 | [6] |

| Solubility | Reacts with water | [7] |

Mechanism of Action: Hydrolysis and Condensation

The crosslinking action of this compound is a two-step process involving hydrolysis and condensation. This process is fundamental to the formation of the siloxane network and is influenced by several factors, including pH, temperature, and the presence of catalysts.[8][9]

Hydrolysis

In the presence of water, the ethoxy groups (-OC₂H₅) of TEMS are progressively replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.[8]

CH₃Si(OC₂H₅)₃ + 3H₂O ⇌ CH₃Si(OH)₃ + 3C₂H₅OH

Condensation

The newly formed silanol groups are highly reactive and can condense with other silanol groups (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form stable siloxane (Si-O-Si) bridges.[1][8] This polycondensation reaction leads to the formation of a three-dimensional network.

2 CH₃Si(OH)₃ ⇌ (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O

The following diagram illustrates the stepwise hydrolysis and subsequent condensation of this compound.

Caption: Hydrolysis and condensation pathway of this compound.

Quantitative Data on Reaction Kinetics

The rates of hydrolysis and condensation of this compound are significantly influenced by experimental conditions. The following tables summarize key kinetic data.

Effect of pH on Hydrolysis Rate

| pH | Relative Hydrolysis Rate | Catalyst | Reference |

| 2-4 | Moderate | Acid (e.g., HCl) | [8] |

| 7 | Very Slow | None | [10] |

| >10 | Fast | Base (e.g., NH₄OH) | [11] |

Effect of Temperature on Reaction Rates

| Temperature (°C) | Effect on Hydrolysis Rate | Effect on Condensation Rate | Reference |

| 25 | Baseline | Baseline | [12] |

| 50 | Increased | Increased | [12] |

| 70 | Significantly Increased | Significantly Increased | [12] |